pyrimidine-4,5-diamine dihydrochloride
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Overview
Description
Pyrimidine-4,5-diamine dihydrochloride is a chemical compound with the molecular formula C4H8N4Cl2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimidine-4,5-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 4,5-dichloropyrimidine with ammonia or an amine under controlled conditions. The reaction typically occurs in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine-4,5-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4,5-dione.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyrimidine-4,5-dione.
Reduction: Various amine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
Pyrimidine-4,5-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of nucleotides and nucleic acids.
Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrimidine-4,5-diamine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties. The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal function.
Comparison with Similar Compounds
Pyrimidine-4,5-diamine dihydrochloride can be compared with other similar compounds such as:
2,4-Diaminopyrimidine: Another pyrimidine derivative with two amino groups at different positions.
2,6-Diaminopyridine: A pyridine derivative with similar chemical properties.
3,4-Diaminopyridine: Another pyridine derivative with amino groups at positions 3 and 4.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
77469-46-6 |
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Molecular Formula |
C4H8Cl2N4 |
Molecular Weight |
183 |
Purity |
95 |
Origin of Product |
United States |
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